
5-(4-Methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one
Overview
Description
5-(4-Methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its common name, MPEP, and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (5-(4-Methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one). It binds to the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. This mechanism of action makes MPEP a potential candidate for the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
MPEP has been found to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is responsible for the rewarding effects of drugs of abuse. MPEP has also been found to decrease the release of glutamate, which is responsible for the excitatory effects in the brain. This makes MPEP a potential candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
MPEP has various advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (5-(4-Methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one), which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations is that it is not very water-soluble, which makes it difficult to use in certain experiments.
Future Directions
There are various future directions for the study of MPEP. One of the future directions is to study its potential applications in the treatment of various neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. Another future direction is to study its potential applications in the treatment of Fragile X syndrome. Additionally, future studies can focus on improving the water solubility of MPEP to make it more useful in certain experiments.
Conclusion:
In conclusion, 5-(4-Methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one, also known as MPEP, is a chemical compound with potential applications in various fields of scientific research. Its selective antagonist properties make it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. Future studies can focus on improving its water solubility and studying its potential applications in the treatment of Fragile X syndrome.
Scientific Research Applications
MPEP has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the treatment of various neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. MPEP has also been studied for its potential applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and other developmental problems.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-21-15-4-2-14(3-5-15)16-6-7-17(20)19(16)9-8-18-10-12-22-13-11-18/h2-5,16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYFBIXDNVBDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)N2CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



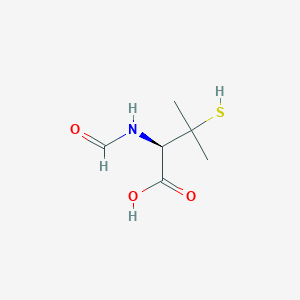



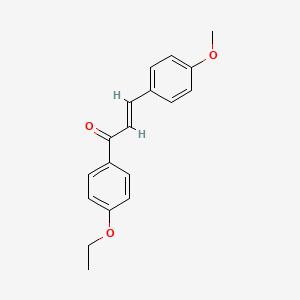
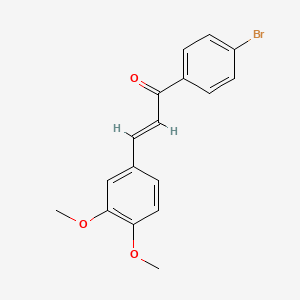

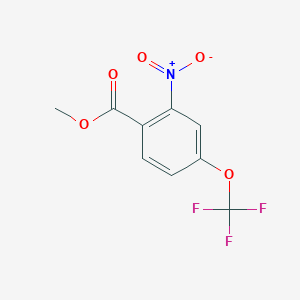
![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)
![2-[(2-nitrophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3106419.png)
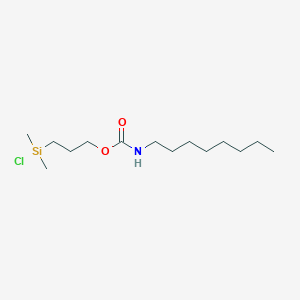
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)

![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B3106452.png)